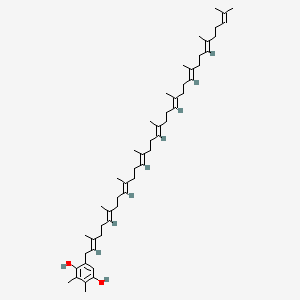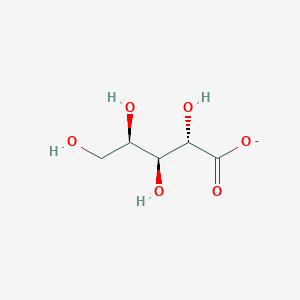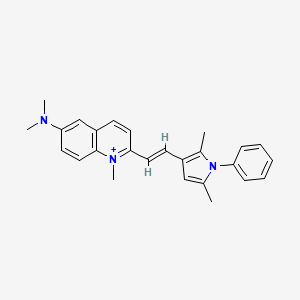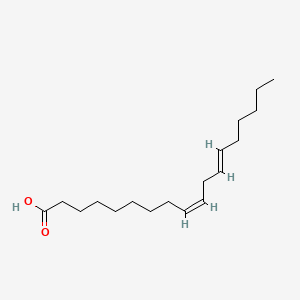
Plastoquinol-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plastoquinol-9 is a plastoquinol in which an all-E nonaprenyl group is attached to position 5 of 2,3-dimethylhydroquinone.
Scientific Research Applications
Photosynthesis and Electron Transport
Plastoquinol-9 (PQ-9) plays a crucial role in photosynthesis, acting as an electron carrier in both linear and alternative electron transport chains. Its functions extend beyond electron transport, serving as a redox sensor regulating state transitions and gene expression. A significant portion of PQ-9 is found outside the thylakoid membranes, indicating diverse roles in photoprotection, antioxidant activity, and as a cofactor in chloroplast metabolite biosynthesis (Havaux, 2020).
Photoprotection and Stress Tolerance
PQ-9 exhibits photoprotective properties, acting as an antioxidant in plant leaves. It plays a central role in plant tolerance to excess light and photooxidative damage, with its biosynthesis being crucial for phototolerance. Plants overexpressing the PQ-9 biosynthesis gene show increased resistance to photooxidative stress (Ksas et al., 2015).
Interaction with Reactive Oxygen Species
PQ-9 is involved in reactions with reactive oxygen species (ROS) within the thylakoid membrane. It interacts with singlet oxygen to produce hydrogen peroxide (H2O2), indicating its role in managing oxidative stress within the lipophilic thylakoid membrane environment (Khorobrykh et al., 2015).
Antioxidant Properties
Comparative studies highlight PQ-9's significant antioxidant activities. It exhibits higher efficiency in inhibiting lipid peroxidation than other antioxidants like ubiquinol and α-tocopherol, underlining its importance in protecting cell membranes from oxidative damage (Kruk et al., 1997).
Biosynthesis and Metabolic Pathways
The biosynthesis of PQ-9 involves paralogous solanesyl-diphosphate synthases in plastids, essential for the assembly of its side chain. These synthases also influence the levels of other important molecules like plastochromanol-8, demonstrating the interconnected nature of plastid metabolism and photosynthesis (Block et al., 2013).
Role in Oxidative Stress Response
PQ-9 and its derivatives play a crucial role in the chemical quenching of singlet oxygen, a process critical for plant response to photooxidative stress. The oxidation products of PQ-9 have been studied, providing insights into the mechanisms of oxidative stress management in plants (Ferretti et al., 2018).
properties
CAS RN |
3819-09-8 |
|---|---|
Product Name |
Plastoquinol-9 |
Molecular Formula |
C53H82O2 |
Molecular Weight |
751.2 g/mol |
IUPAC Name |
2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzene-1,4-diol |
InChI |
InChI=1S/C53H82O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39,54-55H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+ |
InChI Key |
IJBLJLREWPLEPB-IQSNHBBHSA-N |
Isomeric SMILES |
CC1=C(C=C(C(=C1C)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |
SMILES |
CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Canonical SMILES |
CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
synonyms |
plastohydroquinone plastoquinol PQH2 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6R)-1-(Hydroxymethyl)-3,9-dimethoxy-4,7,8-trihydroxy-6,12-dimethyl-6alpha,12alpha-epoxy-11,12-dihydro-6H-dibenzo[b,f]oxocin-11-one](/img/structure/B1237673.png)






![1-[(4R,6S,7S,11R,14S)-5-Acetyl-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone](/img/structure/B1237689.png)
![N-(4-bromo-3-methylphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1237690.png)
![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)


